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Introduction
Butylphenyl methylpropional, commercially known as Lilial, is an aromatic aldehyde prized for

its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone

ingredient in a vast array of cosmetic and household products. This technical guide provides a

comprehensive overview of the primary industrial synthesis pathways of Butylphenyl

methylpropional, offering detailed experimental protocols, quantitative data, and visual

representations of the chemical processes.

The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process

commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde,

followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An

alternative, though less common, route involves the Friedel-Crafts alkylation of α-

methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both

methodologies.

Physicochemical Properties of Butylphenyl
Methylpropional
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Property Value Reference

IUPAC Name
3-(4-tert-Butylphenyl)-2-

methylpropanal
[1]

Common Names
Lilial, p-tert-Butyl-α-

methylhydrocinnamaldehyde
[1]

CAS Number 80-54-6 [1]

Molecular Formula C14H20O [1]

Molecular Weight 204.31 g/mol

Appearance Colorless to pale yellow liquid

Odor Floral, lily-of-the-valley

Boiling Point 279 °C

Density 0.946 g/mL at 20 °C

Solubility
Insoluble in water; soluble in

ethanol and oils

Primary Synthesis Pathway: Aldol Condensation
and Catalytic Hydrogenation
The dominant industrial production of Butylphenyl methylpropional proceeds through a two-

stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-

butylbenzaldehyde and propionaldehyde to yield p-tert-butyl-α-methylcinnamaldehyde. The

subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of

the intermediate to furnish the final product.

p-tert-butylbenzaldehyde

Aldol Condensation

Propionaldehyde

p-tert-butyl-α-methylcinnamaldehyde Catalytic Hydrogenation Butylphenyl methylpropional
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Diagram 1: Primary synthesis pathway of Butylphenyl methylpropional.

Part 1: Aldol Condensation of p-tert-butylbenzaldehyde
and Propionaldehyde
This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl-α-

methylcinnamaldehyde.

Experimental Protocol:
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Reactant Preparation

Reaction Step

Work-up and Purification

Charge reactor with p-tert-butylbenzaldehyde, methanol, and aqueous NaOH solution.

Slowly add propionaldehyde to the mixture at 25-40°C.

Maintain temperature at 45-55°C for 1.5-2 hours.

Neutralize the reaction mixture with acetic acid.

Remove methanol by distillation.

Purify the crude product by vacuum distillation.

Characterize the product (p-tert-butyl-α-methylcinnamaldehyde).

Click to download full resolution via product page

Diagram 2: Experimental workflow for the aldol condensation.

Materials:
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p-tert-butylbenzaldehyde

Propionaldehyde

Methanol

Sodium hydroxide (NaOH)

Acetic acid

Procedure:

A reaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous

solution of sodium hydroxide.

The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour

while maintaining the temperature at approximately 25°C.

Upon completion of the propionaldehyde addition, the reaction temperature is raised to and

maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.

The reaction mixture is then cooled and neutralized with acetic acid.

Methanol is removed from the mixture via distillation.

The crude p-tert-butyl-α-methylcinnamaldehyde is then purified by vacuum distillation. The

product is a yellow oil that solidifies upon cooling.

Quantitative Data for Aldol Condensation:
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Parameter Value

Molar Ratio (p-tert-

butylbenzaldehyde:propionaldehyde)
1:1.05

Catalyst Sodium Hydroxide

Solvent Methanol

Reaction Temperature 25°C (addition), 45-55°C (condensation)

Reaction Time 1 hour (addition), 1.5-2 hours (condensation)

Yield Approximately 80-85%

Purity of Intermediate >95% after distillation

Spectroscopic Data for p-tert-butyl-α-methylcinnamaldehyde:

IR Spectrum: The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch

(around 2720 and 2820 cm⁻¹), the conjugated C=O stretch (around 1680 cm⁻¹), and the

C=C stretch (around 1630 cm⁻¹).

¹H NMR Spectrum: The proton NMR spectrum would exhibit signals for the aldehyde proton

(singlet, ~9.5 ppm), the vinyl proton (singlet, ~7.4 ppm), the aromatic protons (multiplet, ~7.2-

7.5 ppm), the methyl protons on the double bond (singlet, ~2.1 ppm), and the tert-butyl

protons (singlet, ~1.3 ppm).

¹³C NMR Spectrum: The carbon NMR spectrum would show the aldehyde carbonyl carbon

(~192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the

carbons of the tert-butyl and methyl groups.

Part 2: Catalytic Hydrogenation of p-tert-butyl-α-
methylcinnamaldehyde
The second step involves the selective hydrogenation of the carbon-carbon double bond of the

intermediate to yield Butylphenyl methylpropional.

Experimental Protocol:
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Preparation

Hydrogenation

Work-up and Purification

Charge an autoclave with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or Pd/C).

Pressurize the autoclave with hydrogen gas (100-400 psi).

Heat the mixture to approximately 100°C.

Maintain conditions until the theoretical amount of hydrogen is absorbed.

Cool the reaction mixture and filter to remove the catalyst.

Purify the crude product by vacuum distillation.

Characterize the final product (Butylphenyl methylpropional).

Click to download full resolution via product page

Diagram 3: Experimental workflow for the catalytic hydrogenation.

Materials:
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p-tert-butyl-α-methylcinnamaldehyde

Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)

Hydrogen gas

Procedure:

An autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation

catalyst (e.g., Raney nickel or palladium on charcoal).

The autoclave is sealed and pressurized with hydrogen to 100-400 psi.

The mixture is heated to approximately 100°C with agitation.

The reaction is monitored by the uptake of hydrogen. The reaction is considered complete

when the theoretical amount of hydrogen required to saturate the double bond has been

absorbed.

After cooling to room temperature, the pressure is released, and the crude product is filtered

to remove the catalyst.

The final product, Butylphenyl methylpropional, is purified by vacuum distillation.

Quantitative Data for Catalytic Hydrogenation:

Parameter Value

Catalyst Raney nickel or Palladium on carbon

Hydrogen Pressure 100-400 psi

Reaction Temperature ~100 °C

Yield >95%

Purity of Final Product ≥97%

Spectroscopic Data for Butylphenyl methylpropional:
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IR Spectrum: The IR spectrum will show the disappearance of the C=C bond absorption and

the retention of the aldehyde C-H (~2720, 2820 cm⁻¹) and C=O (~1725 cm⁻¹) stretching

frequencies.

¹H NMR Spectrum: The proton NMR will show the disappearance of the vinyl proton signal

and the appearance of signals corresponding to the now saturated alkyl chain. Key signals

include the aldehyde proton (triplet, ~9.6 ppm), aromatic protons (multiplet, ~7.1-7.3 ppm),

the methine proton alpha to the carbonyl (multiplet, ~2.6 ppm), the methylene protons beta to

the carbonyl (multiplet, ~2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet,

~1.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

Mass Spectrum (GC-MS): The mass spectrum will show a molecular ion peak at m/z 204,

with characteristic fragmentation patterns.

Alternative Synthesis Pathway: Friedel-Crafts
Alkylation
An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of α-

methylcinnamaldehyde to α-methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts

alkylation with a tert-butylating agent, and subsequent dehydrogenation.

α-Methylcinnamaldehyde Catalytic Hydrogenation α-methyldihydrocinnamyl Alcohol

Friedel-Crafts Alkylation 4-tert-butyl-α-methyldihydrocinnamic alcohol

tert-butyl chloride or isobutene

Dehydrogenation Butylphenyl methylpropional

Click to download full resolution via product page

Diagram 4: Alternative synthesis pathway of Butylphenyl methylpropional.

Experimental Protocol Overview:

Hydrogenation of α-Methylcinnamaldehyde: α-Methylcinnamaldehyde is hydrogenated using

a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an

alcohol, yielding α-methyldihydrocinnamyl alcohol.
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Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a

tert-butylating agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid

catalyst (e.g., AlCl₃ or H₂SO₄). This step introduces the tert-butyl group onto the aromatic

ring, predominantly at the para position, to form 4-tert-butyl-α-methyldihydrocinnamic

alcohol.

Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the

aldehyde, yielding Butylphenyl methylpropional.

This alternative route is generally less favored industrially due to the potential for side reactions

and lower overall yields compared to the aldol condensation pathway.

Conclusion
The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the

aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic

hydrogenation being the most economically viable and widely practiced method. This pathway

offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route,

while chemically feasible, presents more challenges in terms of selectivity and efficiency. This

guide provides the foundational technical information for researchers and professionals

engaged in the synthesis and development of aromatic aldehydes for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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